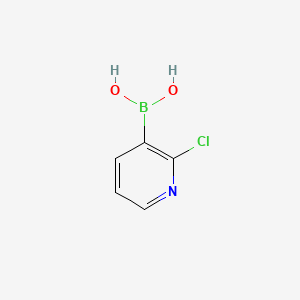

2-Chloropyridine-3-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDAOVQZVXYRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376378 | |

| Record name | (2-Chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381248-04-0 | |

| Record name | (2-Chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-3-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-3-boronic acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine-3-boronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, structural information, and common experimental protocols, with a focus on its application in cross-coupling reactions vital to the pharmaceutical and materials science industries.

Core Chemical Properties and Structure

This compound is a white to light yellow crystalline powder.[1] It is an essential reagent in synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 381248-04-0 | [3] |

| Molecular Formula | C₅H₅BClNO₂ | [1][3] |

| Molecular Weight | 157.36 g/mol | [1] |

| Appearance | White to light yellow/cream powder/crystal | [1][3] |

| Melting Point | 121-134 °C | |

| Purity | >95% (by HPLC and Titration) | [3][4][5] |

| Storage Temperature | 2-8°C |

Chemical Structure

The structural identifiers for this compound provide unambiguous representation for chemical databases and software.

-

IUPAC Name : (2-chloropyridin-3-yl)boronic acid[3]

-

SMILES String : OB(O)c1cccnc1Cl[3]

-

InChI Key : VRDAOVQZVXYRNH-UHFFFAOYSA-N[3]

Experimental Protocols

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling.[4][5]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles conforming to EN166, and a dust mask (type N95 or equivalent).[4]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[4][6] Avoid breathing dust and prevent contact with skin and eyes.[4][6] Wash hands thoroughly after handling.[4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Recommended storage temperature is between 2-8°C.

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4]

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact : Wash off immediately with plenty of soap and water.[4]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Synthesis Protocol via Halogen-Metal Exchange

The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange of the corresponding pyridinyl halide, followed by borylation with a trialkyl borate. The following is a representative procedure adapted from the synthesis of a similar pyridylboronic acid.[8][9]

-

Reaction Setup : In a three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting material (e.g., 2,3-dichloropyridine) and a trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent mixture like THF/toluene.[8][9]

-

Lithiation : Cool the mixture to a low temperature (typically -40°C to -78°C) using a dry ice/acetone bath.[8]

-

Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the solution while maintaining the low temperature. The lithium-halogen exchange is generally much faster than the reaction between n-BuLi and the borate ester.[8]

-

Borylation : Stir the reaction mixture at low temperature for an additional 30-60 minutes. The generated 3-lithiopyridine intermediate reacts rapidly with the borate ester in the mixture.[8]

-

Quenching and Work-up : Allow the reaction to warm to room temperature. Quench the reaction by slowly adding an acidic solution (e.g., concentrated HCl).[9]

-

Extraction : Pour the mixture into ice water and adjust the pH to ~8 using a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[9]

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired boronic acid.[9]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an important reactant for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds between aryl or vinyl halides and an organoboron compound.[2]

General Protocol:

-

Reagent Preparation : To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 0.5-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).[10][11]

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[12]

-

Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[12]

-

Reaction : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for 8-24 hours.[10][12]

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to isolate the final biaryl product.[12]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows associated with this compound.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

References

- 1. This compound (contains varying amounts … [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2-Chloropyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a key heterocyclic boronic acid derivative widely employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in its ability to introduce the 2-chloropyridinyl moiety into complex molecules, a common scaffold in pharmaceuticals and agrochemicals. The presence of the chlorine atom provides a handle for further functionalization, while the boronic acid group enables versatile carbon-carbon bond formation.

Synthetic Pathways

The preparation of this compound is primarily achieved through a two-step process starting from a suitable dihalopyridine precursor. The most common and effective route involves the regioselective metalation of 2,3-dichloropyridine followed by borylation. An alternative, though less commonly detailed, approach is the direct palladium-catalyzed borylation of 2,3-dichloropyridine.

Lithiation-Borylation of 2,3-Dichloropyridine

This is the most established method, leveraging a lithium-halogen exchange reaction to generate a reactive organolithium intermediate, which is then trapped with a borate ester. The regioselectivity of the lithiation is a critical aspect of this synthesis.

Palladium-Catalyzed Miyaura Borylation

This method involves the direct conversion of the C-Br or C-Cl bond to a C-B bond using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂). This approach can offer milder reaction conditions but may require careful optimization of the catalyst, ligand, and base.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of the Precursor: 2,3-Dichloropyridine

Method 1: From 2,6-Dichloropyridine via Chlorination and Dechlorination

This method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective hydrogenation to remove the chlorine atom at the 6-position.

Step 1: Chlorination of 2,6-Dichloropyridine

-

In a suitable reactor equipped with a stirrer, gas inlet, and reflux condenser, 2,6-dichloropyridine is mixed with a catalyst, such as ferric chloride (FeCl₃).

-

The mixture is heated, and chlorine gas is introduced.

-

The reaction progress is monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and 2,3,6-trichloropyridine is isolated by vacuum distillation.

Step 2: Selective Hydrogenation of 2,3,6-Trichloropyridine

-

2,3,6-trichloropyridine is dissolved in an appropriate organic solvent (e.g., methanol) in a hydrogenation reactor.

-

An acid-binding agent (e.g., triethylamine) and a palladium catalyst (e.g., Pd/C) are added.

-

The reactor is purged with hydrogen gas, and the reaction is carried out under hydrogen pressure at a controlled temperature.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude 2,3-dichloropyridine is purified by distillation or recrystallization.

Method 2: From 3-Aminopyridine via Diazotization and Chlorination

This "one-pot" process involves the chlorination of 3-aminopyridine, followed by diazotization and a Sandmeyer-type reaction.

-

3-Aminopyridine is dissolved in concentrated hydrochloric acid.

-

A chlorination catalyst (e.g., Fe²⁺ or Fe³⁺) is added, and a chlorinating agent (e.g., a mixture of hydrogen peroxide and hydrochloric acid, or chlorine gas) is introduced to form 2-chloro-3-aminopyridine.

-

Without isolation, a copper catalyst (e.g., Cu⁺ or Cu²⁺) is added.

-

An aqueous solution of sodium nitrite is then added dropwise at a low temperature to effect diazotization, followed by chlorination.

-

The reaction mixture is then neutralized, and the crude 2,3-dichloropyridine is isolated and purified.

Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.

-

Reaction Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,3-dichloropyridine and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange at the 3-position.

-

Borylation: Triisopropyl borate is then added dropwise to the solution, again maintaining the low temperature. The mixture is stirred for an additional period at low temperature before being allowed to warm to room temperature.

-

Workup: The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent system, to afford the final product as a solid.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursor.

| Precursor Synthesis: 2,3-Dichloropyridine | ||

| Method | Starting Material | Reported Yield |

| Chlorination/Dechlorination | 2,6-Dichloropyridine | Variable, dependent on catalyst and conditions |

| Diazotization/Chlorination | 3-Aminopyridine | >74% |

| Final Product Synthesis: this compound | ||

| Method | Key Reagents | Typical Yield |

| Lithiation-Borylation | 2,3-Dichloropyridine, n-BuLi, Triisopropyl borate | 60-80% (estimated based on analogous reactions) |

| Miyaura Borylation | 2,3-Dichloropyridine, B₂pin₂, Pd catalyst | Variable, requires optimization |

| Physical and Chemical Properties of this compound | |

| Molecular Formula | C₅H₅BClNO₂ |

| Molecular Weight | 157.36 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Visualizations

Synthetic Pathway: Lithiation-Borylation

Caption: Lithiation-Borylation route to this compound.

Experimental Workflow: Lithiation-Borylation

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block in modern organic synthesis. The lithium-halogen exchange of 2,3-dichloropyridine followed by borylation stands out as a robust and efficient method. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently prepare this important compound for their research and development endeavors. Careful attention to anhydrous conditions and low temperatures during the lithiation step is paramount for achieving high yields and purity.

An In-depth Technical Guide to 2-Chloropyridine-3-boronic Acid (CAS: 381248-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-3-boronic acid, identified by CAS number 381248-04-0, is a versatile heterocyclic organoboron compound. It serves as a crucial building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including a wide array of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols related to this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] It is stable under normal storage conditions, though it is recommended to be stored at 0-8°C in a tightly sealed container.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 381248-04-0 | [1] |

| Molecular Formula | C₅H₅BClNO₂ | [1] |

| Molecular Weight | 157.36 g/mol | [1] |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Melting Point | 121-134 °C | |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

Spectroscopic Data

While detailed spectral data can vary slightly based on the solvent and instrumentation, the following provides a general overview of the expected NMR signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be consistent with the structure of (2-chloropyridin-3-yl)boronic acid.

-

¹³C NMR: The carbon-13 NMR spectrum will show five distinct signals corresponding to the carbon atoms in the pyridine ring.

Specific peak assignments and coupling constants should be determined by acquiring spectra on the user's own instrumentation.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent primarily utilized for the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide range of functional groups makes it a powerful tool in the synthesis of complex organic molecules.

The pyridine moiety is a common scaffold in many biologically active compounds. The presence of a chlorine atom and a boronic acid group on the pyridine ring allows for regioselective functionalization, making this compound an important intermediate in the synthesis of:

-

Pharmaceuticals: It serves as a building block for creating novel drug candidates targeting a wide range of diseases.[1] The resulting biaryl structures are common motifs in many approved drugs.

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Advanced Materials: Its utility extends to the synthesis of functional materials with specific electronic or photophysical properties.[1]

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination, which regenerates the active palladium(0) catalyst.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using chloropyridine derivatives. These should be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

-

Phosphine ligand (e.g., SPhos, RuPhos, or triphenylphosphine)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times.

-

Catalyst and Ligand Addition: In a separate vial, prepare a pre-mixture of the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction flask under the inert atmosphere.

-

Solvent Addition: Add the degassed solvent to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Procedure:

-

Combine the reactants, base, catalyst, and ligand in a microwave-safe reaction vial.

-

Add the solvent and seal the vial.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150°C) for a shorter duration (e.g., 15-60 minutes).

-

Follow the work-up and purification steps as described in the general procedure.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its utility in the synthesis of complex molecules makes it an important reagent for researchers in drug discovery, agrochemical development, and materials science. By understanding its properties and employing optimized reaction protocols, scientists can effectively utilize this compound to advance their research and development efforts.

References

2-Chloropyridine-3-boronic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of 2-Chloropyridine-3-boronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document summarizes its known properties, outlines experimental protocols for its synthesis and application, and discusses its chemical reactivity and stability.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |

| Molecular Weight | 157.36 g/mol | [1] |

| Appearance | White to cream powder | [2] |

| Melting Point | 121-134 °C | [1] |

| Boiling Point | Data not available | |

| pKa | Approximately 9 (estimated for arylboronic acids) | |

| CAS Number | 381248-04-0 | [1][2] |

Solubility: Qualitative information suggests that arylboronic acids are generally soluble in many organic solvents. However, quantitative solubility data (e.g., in g/100mL) for this compound in common laboratory solvents is not specified in available literature. One source indicates that a similar product is soluble in THF at 25 mg/mL and very insoluble in DMSO.

Stability: Boronic acids are generally stable compounds. However, they can undergo degradation to the corresponding alcohol and boric acid[1]. Arylboronic esters, such as pinacol esters, are often more stable, especially for purification by silica gel chromatography[4][5]. For sensitive applications, it is advisable to store this compound under cool (2-8°C), dry, and inert conditions to prevent degradation[1].

Chemical Reactivity and Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

The presence of the chlorine atom and the boronic acid group on the pyridine ring allows for selective and sequential functionalization, making it a valuable building block in combinatorial chemistry and the synthesis of compound libraries for drug screening.

Key Applications:

-

Suzuki-Miyaura Coupling: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloropyridin-3-yl moiety onto various aromatic and heteroaromatic scaffolds[1].

-

Synthesis of Fused Heterocycles: The 2-chloro-3-substituted pyridine core can serve as a precursor for the synthesis of various fused heterocyclic systems.

-

Drug Discovery: It is a key intermediate in the synthesis of biologically active compounds, including potential kinase inhibitors and other therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not always explicitly published. The following protocols are generalized based on established methodologies for similar compounds and should be optimized for specific substrates and reaction scales.

General Protocol for the Synthesis of this compound

The synthesis of halopyridinylboronic acids often involves a halogen-metal exchange followed by quenching with a borate ester[6].

Reaction Scheme:

Synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred at this temperature to facilitate regioselective lithium-halogen exchange at the 3-position.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol outlines a typical Suzuki-Miyaura coupling reaction with an aryl bromide.

Reaction Scheme:

Suzuki-Miyaura Coupling Reaction.

Methodology:

-

Reaction Setup: To a reaction vessel are added this compound (1.0 eq.), the aryl bromide (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-chloro-3-aryl-pyridine.

Spectroscopic Characteristics

While one supplier notes that the proton NMR of their product "conforms to structure," specific, publicly available experimental spectra (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are scarce[2]. The following tables provide expected characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the boronic acid group.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |

| H-5 | 7.2 - 7.4 | dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5 |

| H-6 | 8.3 - 8.5 | dd | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2 |

| B(OH)₂ | Broad singlet |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display five signals for the five carbon atoms of the pyridine ring. The carbon attached to the boronic acid group (C-3) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | ~130 (potentially broad) |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 148 - 152 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Table 4: Predicted FT-IR Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 |

| B-O stretch | 1310 - 1380 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Notes |

| [M]⁺ | 157 | Molecular ion |

| [M+H]⁺ | 158 | Protonated molecular ion (in ESI+) |

| [M-H]⁻ | 156 | Deprotonated molecular ion (in ESI-) |

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows associated with this compound.

Key Relationships of this compound.

General Experimental Workflow.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling should be performed by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment. The experimental protocols are generalized and may require optimization.

References

Stability and Storage of 2-Chloropyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloropyridine-3-boronic acid. Due to the limited availability of specific quantitative stability data for this compound in published literature, this guide synthesizes information from studies on closely related heteroaryl boronic acids and general principles of boronic acid chemistry to provide a robust framework for its handling and storage.

Core Concepts in Boronic Acid Stability

Heteroaryl boronic acids, including this compound, are susceptible to degradation through several pathways. The primary routes of degradation are protodeboronation and oxidation. Understanding these pathways is crucial for maintaining the integrity and reactivity of the compound.

-

Protodeboronation: This is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often accelerated by factors such as heat, the presence of moisture, and basic or acidic conditions. For 2-substituted pyridine boronic acids, this degradation pathway is particularly relevant.

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol (in this case, 2-chloro-3-hydroxypyridine) and boric acid. This process is often facilitated by exposure to air (oxygen) and can be influenced by light and the presence of metal ions.

-

Anhydride Formation (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this is often a reversible process, it can affect the compound's solubility and reactivity, leading to inconsistencies in experimental results.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for boronic acids:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical degradation, including protodeboronation and oxidation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Dry, desiccated environment | Prevents hydrolysis and subsequent degradation pathways. |

| Light | Amber vial or stored in the dark | Protects the compound from potential photodegradation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |

Illustrative Stability Data

While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and based on the known stability of similar 2-halopyridine boronic acids.

Table 1: Illustrative Long-Term Stability Data for this compound

| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |

| 2-8°C, Dry, Dark, Inert Gas | 0 months | 99.5 | White to off-white solid |

| 6 months | 99.2 | No change | |

| 12 months | 98.9 | No change | |

| 24 months | 98.5 | No change | |

| 25°C / 60% RH, Dark | 0 months | 99.5 | White to off-white solid |

| 3 months | 97.8 | Slight discoloration | |

| 6 months | 95.1 | Yellowish solid | |

| 12 months | 91.3 | Yellowish solid | |

| 40°C / 75% RH, Dark | 0 months | 99.5 | White to off-white solid |

| 1 month | 92.0 | Yellow solid | |

| 3 months | 85.4 | Brownish solid | |

| 6 months | 78.2 | Brown solid |

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method for this compound. These protocols are based on standard practices in the pharmaceutical industry.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 4.2).

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Illustrative Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

2-Chloropyridine-3-boronic acid molecular weight and formula

Technical Data Sheet: 2-Chloropyridine-3-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a substituted pyridinylboronic acid compound. Such organoboron compounds are critical reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility is significant in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.

| Property | Value | Citations |

| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |

| Molecular Weight | 157.36 g/mol | [1][2] |

| IUPAC Name | (2-chloropyridin-3-yl)boronic acid | [3] |

| CAS Number | 381248-04-0 | [1][3] |

Logical Data Relationship

The relationship between the chemical name and its core molecular properties is fundamental. The molecular formula dictates the molecular weight, and both are directly derived from the compound's structural identity.

Caption: Logical flow from compound name to its formula and molecular weight.

Experimental Protocols

Detailed experimental protocols are context-dependent. For instance, in a Suzuki-Miyaura coupling reaction, this compound would be used as a reactant. A general workflow for such a reaction is provided below.

General Suzuki-Miyaura Coupling Workflow

This diagram outlines the typical steps for using a boronic acid like this compound in a cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This document is intended for informational purposes for trained research professionals and does not constitute a detailed experimental protocol for any specific synthesis.

References

Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyridine-3-boronic acid, catering to researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to the presence of both a reactive boronic acid moiety and a modifiable chloro-substituted pyridine ring. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and stability of this compound. This guide synthesizes predicted and typical spectroscopic data based on the analysis of its structural components and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound. The spectra are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the boronic acid group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three aromatic protons corresponding to the pyridine ring. The chemical shifts are influenced by the positions of the chlorine and boronic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.1 | dd | ~7-8, ~1-2 |

| H-5 | 7.3 - 7.5 | dd | ~7-8, ~4-5 |

| H-6 | 8.4 - 8.6 | dd | ~4-5, ~1-2 |

| B(OH)₂ | 5.0 - 7.0 | br s | - |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The boronic acid protons (OH) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) and the carbon bearing the boronic acid group (C-3) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 (broad due to boron coupling) |

| C-4 | 138 - 142 |

| C-5 | 122 - 126 |

| C-6 | 148 - 152 |

Note: The signal for the carbon atom attached to the boron (C-3) may be broadened due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set a spectral width of approximately 0-10 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 0-180 ppm.

-

Longer acquisition times or a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Expected IR Absorption Bands

Key vibrational modes will be associated with the O-H and B-O bonds of the boronic acid, the C-Cl bond, and the pyridine ring system.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| B-O stretch | 1310 - 1380 | Strong |

| C-Cl stretch | 700 - 800 | Medium to Strong |

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to the appearance of characteristic B-O-B stretching bands around 1350-1400 cm⁻¹ and a decrease in the intensity of the O-H stretch.

Experimental Protocol for IR Spectroscopy

A typical procedure for acquiring an IR spectrum is:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

In mass spectrometry, this compound (molecular weight: 157.36 g/mol ) can be analyzed by various ionization techniques.

Table 4: Expected m/z Values in Mass Spectrometry of this compound

| Ionization Mode | Expected m/z | Interpretation |

| ESI+ | 158.0 | [M+H]⁺ |

| ESI- | 156.0 | [M-H]⁻ |

| EI | 157/159, 139/141, 112/114 | [M]⁺˙, [M-H₂O]⁺˙, [M-B(OH)₂]⁺˙ |

Note: The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1). As with IR, dehydration to form boroxine can occur in the mass spectrometer, leading to ions corresponding to the trimer.

Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometric analysis is:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic information and protocols for researchers working with this compound. It is important to note that actual experimental results may vary depending on the specific instrumentation, experimental conditions, and purity of the sample.

An In-depth Technical Guide to the Lewis Acidity and pKa of Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity and pKa of pyridine boronic acids. Pyridine boronic acids are crucial building blocks in medicinal chemistry and drug development, valued for their role in Suzuki-Miyaura coupling and their unique interactions with biological targets.[1] Understanding their acidic properties is paramount for optimizing reaction conditions, predicting their behavior in physiological environments, and designing novel therapeutics.

Acidity of Pyridine Boronic Acids: A Dual Character

Pyridine boronic acids possess two sites that can participate in acid-base equilibria: the nitrogen atom of the pyridine ring, which acts as a Brønsted-Lowry base, and the boronic acid group, which functions as a Lewis acid.

-

Brønsted-Lowry Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton, forming a pyridinium cation. The pKa of this equilibrium (pKaH) is a measure of the basicity of the pyridine ring.

-

Lewis Acidity of the Boronic Acid Group: The boron atom in a boronic acid has an empty p-orbital, making it an electron pair acceptor, and thus a Lewis acid.[2] In aqueous solution, the boronic acid group does not donate a proton but rather accepts a hydroxide ion to form a tetrahedral boronate anion.[2] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal boronic acid and the anionic tetrahedral boronate are equal.

The interplay of these two acidic centers governs the overall charge and reactivity of the molecule at a given pH.

Quantitative Data on the pKa of Pyridine Boronic Acids

The pKa values of pyridine boronic acids are influenced by the position of the boronic acid group on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen generally results in a lower pKa for the boronic acid moiety compared to phenylboronic acid (pKa ≈ 8.8).

Table 1: Experimental pKa Values for the Boronic Acid Group of Pyridine Boronic Acids

| Compound | pKa of Boronic Acid (B(OH)₂) | Reference |

| 3-Pyridineboronic Acid | 4.34 | [3] |

| 4-Pyridineboronic Acid | 3.85 | [3] |

Table 2: Experimental pKaH Values for the Pyridinium Ion of Pyridine Boronic Acids

| Compound | pKa of Pyridinium Ion (pKaH) | Reference |

| 2-Pyridineboronic Acid | 3.86 | [1] |

| 3-Pyridineboronic Acid | 4.22 | [1] |

| 4-Pyridineboronic Acid | 3.82 | [1] |

Note: The pKaH values indicate that the B(OH)₂ group slightly decreases the basicity of the pyridine nitrogen compared to pyridine itself (pKaH ≈ 5.2).[1]

Lewis Acidity of Pyridine Boronic Acids

While the pKa provides a measure of the effective Lewis acidity in aqueous solution, other methods can be used to quantify the intrinsic Lewis acidity of the boron center. Due to a lack of specific experimental data for pyridine boronic acids, this section will focus on the primary methods of determination and the expected trends.

The Lewis acidity of boronic acids is expected to be influenced by the electronic properties of the aromatic ring to which they are attached. The electron-withdrawing nature of the pyridine ring, particularly the nitrogen atom, should increase the Lewis acidity of the boron center compared to phenylboronic acid. The position of the nitrogen atom relative to the boronic acid group will modulate this effect through inductive and resonance effects.

Methods for Determining Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of organoboron compounds.

-

The Gutmann-Beckett Method: This technique uses triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to measure the Lewis acidity.[4] The change in the ³¹P NMR chemical shift of Et₃PO upon coordination to a Lewis acid is used to calculate an "Acceptor Number" (AN), which provides a relative measure of Lewis acidity.[4]

-

Fluoride Ion Affinity (FIA): FIA is a computational method that quantifies Lewis acidity by calculating the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A higher FIA value corresponds to a stronger Lewis acid.

Expected Trends in Lewis Acidity

-

4-Pyridineboronic Acid: The boronic acid group is in the para position relative to the nitrogen atom. The nitrogen exerts a strong electron-withdrawing effect through both resonance and induction, which should significantly increase the Lewis acidity of the boron center.

-

2-Pyridineboronic Acid: The boronic acid group is in the ortho position. A strong electron-withdrawing inductive effect from the adjacent nitrogen is expected. There is also the possibility of intramolecular coordination between the pyridine nitrogen and the boron atom, which could influence the measured Lewis acidity.

-

3-Pyridineboronic Acid: The boronic acid group is in the meta position. The nitrogen atom exerts an electron-withdrawing inductive effect, but resonance effects are less pronounced at this position compared to the ortho and para positions. Therefore, the Lewis acidity is expected to be enhanced compared to phenylboronic acid, but likely less so than for the 2- and 4-isomers.

The predicted order of Lewis acidity is: 4-Pyridineboronic Acid > 2-Pyridineboronic Acid > 3-Pyridineboronic Acid > Phenylboronic Acid .

Visualizing Equilibria and Experimental Workflows

Acid-Base Equilibria of Pyridine Boronic Acids

The following diagram illustrates the two key acid-base equilibria for a generic pyridine boronic acid in an aqueous environment.

Experimental Workflow for Potentiometric pKa Determination

Potentiometric titration is a standard method for determining the pKa of weak acids and bases. The workflow involves monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Protocols

Potentiometric Titration for pKa Determination

This protocol outlines the general steps for determining the pKa of a pyridine boronic acid using potentiometric titration.

Materials and Equipment:

-

pH meter with a combination pH electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Pyridine boronic acid sample

-

Deionized water

-

Inert salt solution (e.g., KCl) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the pyridine boronic acid and dissolve it in a known volume of deionized water. Add an inert salt to maintain a constant ionic strength.

-

Initial pH Adjustment: For determining both pKa values, the solution is typically acidified with a known amount of standardized HCl to a low pH (e.g., pH 2) to ensure both the pyridine and boronic acid groups are in their protonated/neutral forms.

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show two equivalence points for a pyridine boronic acid. The first corresponds to the neutralization of the excess HCl and the pyridinium cation. The second corresponds to the conversion of the boronic acid to the boronate anion.

-

The pKa values can be determined from the midpoints of the buffer regions of the titration curve (i.e., the pH at half-equivalence). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

-

UV-Spectrophotometric Titration for pKa Determination

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of the pyridine boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture)

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values and constant ionic strength.

-

Sample Preparation: Prepare a set of solutions by adding a small, constant volume of the pyridine boronic acid stock solution to a known volume of each buffer solution in separate cuvettes.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

-

Conclusion

The acidic properties of pyridine boronic acids are a critical aspect of their chemistry, influencing their reactivity, solubility, and biological activity. This guide has provided a summary of available quantitative pKa data, outlined the methodologies for their determination, and discussed the principles of their Lewis acidity. For professionals in drug discovery and development, a thorough understanding of these parameters is essential for the rational design and application of this important class of compounds. Further experimental work to quantify the Lewis acidity of various pyridine boronic acids would be a valuable contribution to the field.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. rsc.org [rsc.org]

- 3. CID 139060006 | C12H16B2N2O6 | CID 139060006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3] These attributes have established the Suzuki-Miyaura coupling as a strategically vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Bipyridine scaffolds are of particular interest in drug discovery and medicinal chemistry as they are integral components of numerous biologically active molecules.[6] The synthesis of asymmetrically substituted bipyridines, such as 2,3'-bipyridine, is a key objective in the development of novel therapeutic agents. The Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid presents a direct and efficient route to this important structural motif. However, the coupling of heteroaryl chlorides, particularly electron-deficient ones like 2-chloropyridine, can be challenging and often requires carefully optimized catalytic systems to achieve high yields.[1] This document provides a detailed protocol and application notes for this specific transformation.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyridine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the pyridyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2,3'-bipyridine product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids, providing a reference for expected outcomes.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |

| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (estimated) |

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3'-bipyridine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a primary focus, offering a powerful method for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis. These reactions enable the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. This compound is a valuable bifunctional reagent that can act as the organoboron nucleophile in couplings with aryl or heteroaryl halides, or, in principle, the chlorine atom could serve as an electrophilic handle, although its reactivity is lower than that of corresponding bromides or iodides. The pyridine nitrogen introduces specific electronic properties and potential for catalyst inhibition, making careful optimization of reaction conditions crucial for successful transformations.

Challenges in the cross-coupling of pyridine-containing boronic acids include the potential for catalyst deactivation through coordination of the pyridine nitrogen to the palladium center and the propensity for protodeboronation, especially under basic aqueous conditions[1]. The selection of appropriate ligands, bases, and solvent systems is therefore critical to achieving high yields and purity.

General Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Analogous Couplings

While specific examples for this compound are limited in readily available literature, the following tables summarize typical conditions for the Suzuki-Miyaura coupling of related 2-chloropyridines and pyridylboronic acids, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O/Toluene | 100 | 12 | 95 | [2] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O/Toluene | 100 | 12 | 92 | [2] |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O/Toluene | 100 | 12 | 89 | [2] |

| 4 | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | NHC | NaHCO₃ | H₂O | RT | 24 | 99 | [3] |

Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides

| Entry | Aryl Halide | Pyridylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | Reflux | 8 | 86 |[4] | | 2 | 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (aq) | Dioxane | Reflux | 8 | 69 |[4] | | 3 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF | Dioxane | 80 | 18 | 74 |[1] | | 4 | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2* (4.5) | KF | Dioxane | 100 | 20 | 78 |[1] |

*Note: Ligand 1 and 2 in Table 2 refer to specific phosphite and phosphine oxide ligands detailed in the cited reference.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be optimized for specific substrates.

Protocol 1: Conventional Thermal Conditions

This protocol is based on standard conditions for Suzuki-Miyaura couplings of heteroaryl compounds.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%) or a specialized ligand like SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and water (4:1 mixture), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium acetate (2 mol%) and ligand (4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF) and water (10:1 mixture), degassed

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).

-

Add the degassed DMF/water mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-60 minutes.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Perform a standard aqueous work-up as described in Protocol 1.

-

Purify the product by flash column chromatography.

Experimental Workflow

The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting

-

Low or No Conversion:

-

Ensure the reaction was performed under strictly inert conditions as oxygen can deactivate the palladium catalyst.

-

Check the quality of the boronic acid, which can degrade over time. Consider using the more stable pinacol ester or trifluoroborate salt derivatives[1][5].

-

The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.

-

The base may not be optimal. Consider screening other bases such as K₃PO₄ or Cs₂CO₃.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.

-

Protodeboronation (loss of the boronic acid group) can be an issue. Ensure the reaction is not overheated and that the base is not excessively strong for the substrate. Anhydrous conditions may be beneficial.

-

-

Difficulty in Purification:

-

If the product is polar, it may be challenging to separate from polar byproducts. Consider using a different solvent system for chromatography or reverse-phase chromatography.

-

Conclusion

The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a wide array of biaryl and heteroaryl compounds. The provided protocols and data, based on analogous systems, serve as a robust starting point for developing optimized procedures for specific synthetic targets in drug discovery and materials science.

References